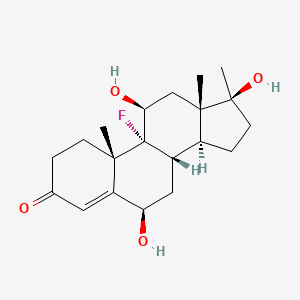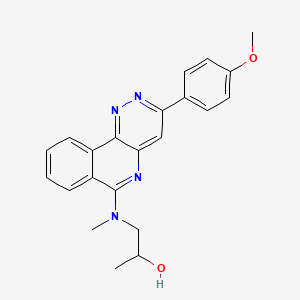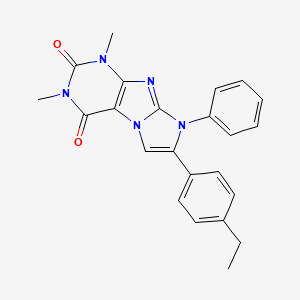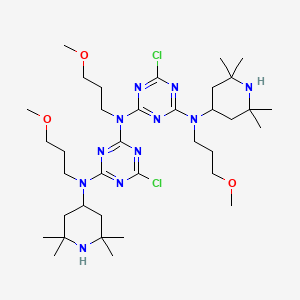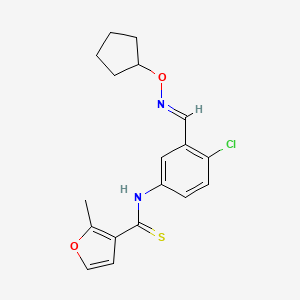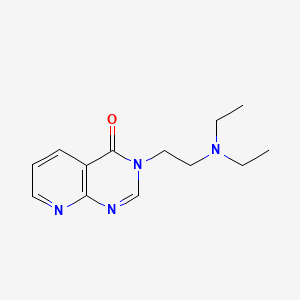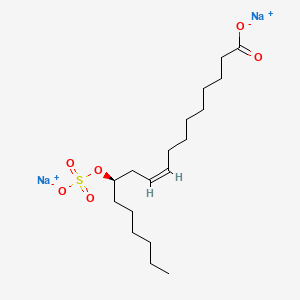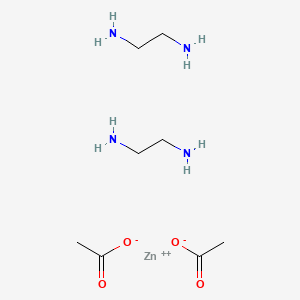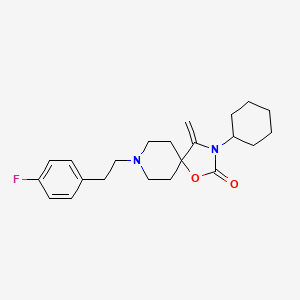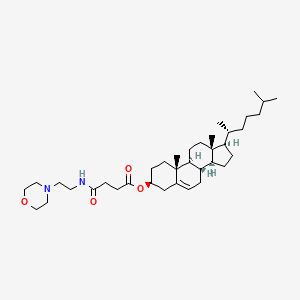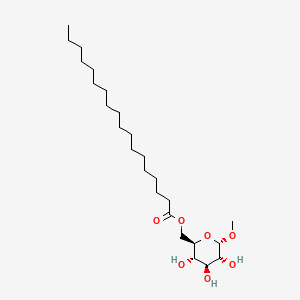
Methyl 6-stearoyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-stearoyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C25H48O7 It is a derivative of glucose where the hydroxyl group at the sixth carbon is esterified with stearic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-stearoyl-alpha-D-glucopyranoside can be synthesized through the esterification of methyl alpha-D-glucopyranoside with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-stearoyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-stearoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and carbohydrate chemistry.
Biology: The compound is employed in the study of lipid-carbohydrate interactions and membrane biology.
Mechanism of Action
The mechanism of action of methyl 6-stearoyl-alpha-D-glucopyranoside involves its interaction with lipid membranes and proteins. The stearoyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the glucopyranoside moiety can interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler derivative of glucose without the stearoyl group.
Methyl 6-O-cinnamoyl-alpha-D-glucopyranoside: Another esterified derivative with a cinnamoyl group instead of a stearoyl group.
Uniqueness
Methyl 6-stearoyl-alpha-D-glucopyranoside is unique due to its amphiphilic nature, combining a hydrophilic glucopyranoside moiety with a hydrophobic stearoyl group. This dual functionality makes it particularly useful in studies involving lipid-carbohydrate interactions and membrane dynamics .
Properties
CAS No. |
33535-00-1 |
|---|---|
Molecular Formula |
C25H48O7 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |
InChI Key |
WQAXDWGYHYPNIA-HFBCXCLPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


